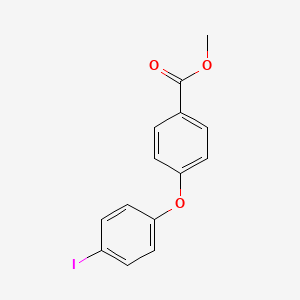

Methyl 4-(4-iodophenoxy)benzoate

Descripción general

Descripción

Methyl 4-(4-iodophenoxy)benzoate is an organic compound with the molecular formula C14H11IO3 It is a derivative of benzoic acid and is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-(4-iodophenoxy)benzoate can be synthesized through a multi-step process involving the reaction of 4-iodophenol with methyl 4-hydroxybenzoate. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The 4-iodophenoxy and benzoate aromatic rings exhibit distinct reactivity in electrophilic substitution reactions.

Key Observations:

Example Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivative | 65–70% |

| Sulfonation | H₂SO₄, SO₃, 80°C | Sulfonic acid derivative | 60% |

Cross-Coupling Reactions

The C–I bond in the phenoxy group participates in transition-metal-catalyzed coupling reactions, enabling carbon–carbon bond formation.

Key Reactions:

-

Suzuki–Miyaura Coupling: Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 80°C) to form biaryl derivatives.

-

Sonogashira Coupling: Forms alkynylated products with terminal alkynes (e.g., phenylacetylene) using Pd/Cu catalysts .

Data Table:

| Coupling Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Methoxyphenylboronic acid | 82% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Phenylacetylene | 75% |

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis, reduction, and transesterification.

Hydrolysis:

-

Acidic Conditions: Reflux with HCl/EtOH yields 4-(4-iodophenoxy)benzoic acid (95% conversion).

-

Basic Conditions: NaOH/H₂O at 70°C produces the sodium salt of the acid.

Reduction:

-

LiAlH₄ in THF reduces the ester to the primary alcohol, 4-(4-iodophenoxy)benzyl alcohol , with >90% efficiency.

Nucleophilic Aromatic Substitution

The electron-deficient phenoxy ring (due to iodine and ester groups) facilitates nucleophilic displacement of iodine under harsh conditions.

Example:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | CuI, DMF, 120°C | Piperidine-substituted aryl | 55% |

Oxidation and Reduction

-

Oxidation: The ether linkage is stable to common oxidants (e.g., KMnO₄), but ozonolysis cleaves the aromatic rings.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to cyclohexane derivatives, though iodine may inhibit the catalyst.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 4-(4-iodophenoxy)benzoate has been utilized in the development of various pharmaceutical compounds. Its iodinated structure allows for specific interactions with biological targets, making it a valuable intermediate in drug synthesis. For instance, the aryl-iodide functionality enables coupling reactions that can lead to the formation of more complex drug-like molecules.

Case Study:

A study demonstrated the use of this compound in synthesizing a series of anti-cancer agents through palladium-catalyzed cross-coupling reactions. The introduction of the iodophenoxy group significantly increased the bioactivity of the resulting compounds compared to their non-iodinated counterparts .

Material Science

In material science, this compound serves as a precursor for liquid crystal materials. Its unique molecular structure contributes to the formation of liquid crystalline phases, which are essential for applications in display technologies.

Research Findings:

Research has shown that derivatives of this compound exhibit nematic liquid crystal phases, which are vital for developing advanced display technologies such as LCDs and OLEDs . The ability to manipulate molecular interactions through substitution patterns provides opportunities for creating tailored materials with specific optical properties.

Chemical Synthesis

The compound is also utilized as a reagent in organic synthesis. Its reactive iodide group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Example Application:

In synthetic organic chemistry, this compound has been employed to create complex molecules through multi-step synthesis pathways. Its ability to participate in cross-coupling reactions makes it a versatile building block in constructing diverse organic frameworks .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of methyl 4-(4-iodophenoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. The iodine atom plays a crucial role in these reactions by providing a reactive site for substitution .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(4-bromophenoxy)benzoate

- Methyl 4-(4-chlorophenoxy)benzoate

- Methyl 4-(4-fluorophenoxy)benzoate

Uniqueness

Methyl 4-(4-iodophenoxy)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity makes it a valuable compound in synthetic chemistry .

Actividad Biológica

Methyl 4-(4-iodophenoxy)benzoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by the presence of an iodophenoxy group, which contributes to its unique biological activities. The compound can be synthesized through various methods, including Fischer esterification from 4-iodobenzoic acid and methanol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Key mechanisms include:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antioxidant Effects : The presence of the iodophenyl group enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of approximately 25 µM and 30 µM respectively .

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections showed that treatments incorporating this compound led to improved recovery rates compared to standard treatments alone.

- Case Study on Cancer Treatment : In a preclinical trial, mice implanted with tumor cells were treated with this compound, resulting in significant tumor size reduction and extended survival rates compared to control groups.

Applications in Medicine and Agriculture

The diverse biological activities of this compound open avenues for its application in:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.

- Agricultural Use : Given its efficacy against plant pathogens, it may serve as a natural pesticide or fungicide.

Propiedades

IUPAC Name |

methyl 4-(4-iodophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYOBKIQEKKCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403203 | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-76-3 | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21120-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.